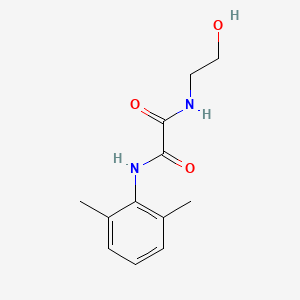
Oxalamide, N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a phenyl group substituted with two methyl groups at the 2 and 6 positions, and an ethanediamide moiety with a hydroxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: 2,6-dimethylphenylamine and 2-hydroxyethylamine.
Reaction: The amines are reacted with an appropriate acylating agent, such as an acyl chloride or anhydride, under controlled conditions.
Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Purification: The product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and product purification is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its amide structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-(2,6-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE: Similar structure but lacks the hydroxyethyl group.
N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE: Similar structure with a hydroxypropyl group instead of hydroxyethyl.
Uniqueness
N’-(2,6-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE is unique due to the presence of both the hydroxyethyl and ethanediamide moieties, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C12H16N2O3/c1-8-4-3-5-9(2)10(8)14-12(17)11(16)13-6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16)(H,14,17) |
InChI Key |
DFPMRUBYDFDLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019568.png)
![4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15019572.png)
![Methyl 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetate](/img/structure/B15019575.png)
![2-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15019576.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B15019584.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N'-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide](/img/structure/B15019590.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalen-1-ylacetate](/img/structure/B15019595.png)
![2-[(E)-(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15019608.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15019613.png)
![7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15019624.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B15019625.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019631.png)
![1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate](/img/structure/B15019636.png)
![4-chloro-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15019654.png)
